1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
CAS No.: 877811-50-2
Cat. No.: VC7202611
Molecular Formula: C22H25NO4S
Molecular Weight: 399.51
* For research use only. Not for human or veterinary use.
![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one - 877811-50-2](/images/structure/VC7202611.png)
Specification
CAS No. | 877811-50-2 |
---|---|
Molecular Formula | C22H25NO4S |
Molecular Weight | 399.51 |
IUPAC Name | 1'-(2,4,6-trimethylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Standard InChI | InChI=1S/C22H25NO4S/c1-15-12-16(2)21(17(3)13-15)28(25,26)23-10-8-22(9-11-23)14-19(24)18-6-4-5-7-20(18)27-22/h4-7,12-13H,8-11,14H2,1-3H3 |
Standard InChI Key | TVCWPRTVZBEYQZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C |
Introduction
Structural Characteristics and Nomenclature
The core scaffold of 1'-(mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one consists of a chroman-4-one ring system (benzopyran-4-one) fused via a spiro junction to a piperidine ring. The mesitylsulfonyl group (–SO₂–C₆H₂–2,4,6-(CH₃)₃) is appended to the piperidine nitrogen, introducing steric bulk and electron-withdrawing characteristics. Key structural features include:
-
Spirocyclic topology: The shared spiro carbon (C2 of chroman and C4' of piperidine) imposes conformational constraints that influence molecular recognition .
-
Keto-enol tautomerism: The chroman-4-one moiety exhibits tautomeric equilibria between keto (4-one) and enol (4-hydroxy) forms, affecting solubility and reactivity .
-
Sulfonamide functionality: The mesitylsulfonyl group enhances metabolic stability compared to primary amines while modulating target binding through π-stacking and hydrophobic interactions .
Synthetic Approaches
Retrosynthetic Analysis
The synthesis likely proceeds through sequential functionalization of the spiro[chromane-2,4'-piperidin]-4-one core (I). Two primary strategies emerge:
-
Late-stage sulfonylation:
-
Piperidine pre-functionalization:
Experimental Protocols (Hypothetical)
Based on analogous spirochromane syntheses , a plausible route involves:
Step 1: Spiroannulation
Chromane-4-one (1.0 eq) reacts with N-Boc-piperidone (1.2 eq) via acid-catalyzed spirocyclization (H₂SO₄, 0°C → rt, 12 h) to yield tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .
Step 2: Deprotection
Boc removal with TFA/DCM (1:1, 2 h) generates the free amine intermediate.
Step 3: Sulfonylation
Free amine (1.0 eq), mesitylsulfonyl chloride (1.5 eq), and Et₃N (3.0 eq) in anhydrous DCM (0°C → rt, 6 h) yield the title compound after aqueous workup and chromatography .
Parameter | Value | Conditions |
---|---|---|
Yield (Step 3) | 68–72% (hypothetical) | DCM, 0°C → rt, 6 h |
Purity (HPLC) | >95% | C18, MeCN/H₂O (70:30) |
Physicochemical Properties
Predicted properties derived from QSPR models and analog data :
-
Molecular formula: C₂₃H₂₅NO₄S
-
Molecular weight: 435.52 g/mol
-
logP: 3.2 ± 0.3 (Moderate lipophilicity)
-
Solubility:
-
Aqueous: 12 µg/mL (pH 7.4)
-
DMSO: >50 mg/mL
-
-
pKa:
-
Piperidine NH: ~6.8 (weakened basicity due to sulfonylation)
-
Enolic OH: ~9.4
-
Biological Evaluation and Structure-Activity Relationships
While no direct bioactivity data exists for 1'-(mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one, its structural analogs demonstrate:
-
Serotonergic modulation: Spirochromane-piperidines show 5-HT₁A/2C receptor affinity (Kᵢ = 15–80 nM) . The mesitylsulfonyl group may enhance subtype selectivity through hydrophobic pocket interactions.
-
Kinase inhibition: Analogous sulfonamides inhibit CDK2 (IC₅₀ ~0.8 µM) via H-bonding with Glu81 and Leu83 .
-
Antimicrobial activity: Spirocyclic sulfonamides exhibit MIC values of 4–16 µg/mL against Gram-positive pathogens .
Hypothetical SAR Considerations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume